Cas no 2137768-08-0 (Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate)
![Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate structure](https://www.kuujia.com/scimg/cas/2137768-08-0x500.png)
Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate
- EN300-723598
- 2137768-08-0
- Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate
-
- Inchi: 1S/C11H13FO4S.Na/c12-10-5-9(17(13)14)1-2-11(10)16-7-8-3-4-15-6-8;/h1-2,5,8H,3-4,6-7H2,(H,13,14);/q;+1/p-1
- InChI Key: DMKYVKQIDFAINC-UHFFFAOYSA-M
- SMILES: S(C1C=CC(=C(C=1)F)OCC1COCC1)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 282.03380248g/mol
- Monoisotopic Mass: 282.03380248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8Ų
Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723598-1.0g |
sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate |
2137768-08-0 | 1g |
$0.0 | 2023-06-07 |
Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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4. Book reviews
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate
Introduction to Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate (CAS No. 2137768-08-0)
Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate (CAS No. 2137768-08-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and chemical properties, represents a promising candidate for further exploration in drug development and therapeutic applications. The presence of both fluoro and sulfinate functional groups, along with the methoxy-substituted oxolane ring, contributes to its distinct reactivity and potential biological activity.
The CAS number 2137768-08-0 serves as a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. This numbering system ensures that researchers and professionals can accurately reference and locate the compound for various experimental and industrial purposes. The molecular structure of Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate consists of a benzene ring substituted with a fluoro group at the third position, a methoxy group linked to an oxolane ring at the fourth position, and a sulfinate group at the first position. This arrangement imparts specific electronic and steric properties that influence its interactions with biological targets.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. The fluoro group in Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate is particularly noteworthy, as it can modulate the pharmacokinetic properties of attached molecules. This feature makes it an attractive scaffold for designing novel pharmaceutical agents with improved efficacy and reduced side effects.
The sulfinate group in this compound also plays a crucial role in its chemical behavior. Sulfinate functionalities are known for their ability to participate in various biochemical reactions, including nucleophilic substitution and metal coordination. These properties can be leveraged to develop compounds with specific enzymatic or receptor interactions, making Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate a versatile building block for drug discovery efforts.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like Sodium 3-fluoro-4-[(oxolan-3-yl)methoxy]benzene-1-sulfinate. Molecular docking studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and cancer. These preliminary findings have prompted further investigation into its potential therapeutic applications.
The oxolane ring substituent is another intriguing feature of this compound. Oxolane derivatives are known for their structural flexibility and ability to mimic natural substrates in biological systems. This characteristic could enhance the binding affinity of Sodium 3-fluoro-4-[(oxolan-3-ylmethoxy]benzene -1-sulfinate to target proteins, thereby improving its pharmacological profile.
In vitro studies have begun to explore the pharmacological potential of Sodium 3-fluoro -4 -[(oxolan -3 -yl)methoxy]benzene -1 -sulfinate. Initial results indicate that it may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its interaction with certain cancer cell lines has shown promise in early-stage experiments, suggesting its potential as an anticancer agent.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to streamline the production process. These methods not only improve efficiency but also enhance scalability for industrial applications.
The safety profile of Sodium 3-fluoro -4 -[(oxolan -3 -yl)methoxy]benzene -1 -sulfinate is another critical aspect that has been examined during preclinical studies. Toxicological assessments have been conducted to evaluate its acute and chronic toxicity levels. Preliminary data suggest that it exhibits low toxicity at relevant doses, making it a favorable candidate for further development.
The regulatory landscape for new pharmaceutical compounds continues to evolve, with increasing emphasis on sustainability and environmental impact. The production of Sodium 3-fluoro -4 -[(oxolan -3 -yl)methoxy]benzene -1 -sulfinate adheres to stringent regulatory standards to ensure safety and environmental responsibility throughout the supply chain.
Future research directions for Sodium 3-fluoro -4 -[(oxolan -3 -yl)methoxy]benzene -1 -sulfinate include exploring its mechanism of action in greater detail, conducting clinical trials to validate its therapeutic efficacy, and developing novel derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate these endeavors.
In conclusion, Sodium 3-fluoro -4 -[(oxolan -3 ylmethoxy]benzene -1 sulfinate (CAS No. 2137768_08_0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with promising preclinical results, position it as a valuable asset in the quest for new therapeutic agents.
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